molecular formula C22H16ClN3O2 B2698019 N-(4-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 932451-87-1

N-(4-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2698019
CAS RN: 932451-87-1
M. Wt: 389.84
InChI Key: GMVYFTRIBZNVST-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment and other medical applications.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of quinazolinone analogs, including derivatives similar to N-(4-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, and evaluated their antimicrobial activities. A notable study involved synthesizing 2,3-disubstituted quinazolinone analogs and conducting molecular docking studies to assess their binding affinity with specific proteins like Sortase A of Staphylococcus aureus. These compounds exhibited significant in vitro antibacterial activity against strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showcasing their potential as antimicrobial agents (Rajasekaran & Rao, 2015).

Antiviral and Antiapoptotic Effects

Another study focused on a novel anilidoquinoline derivative closely related to the compound of interest. This study evaluated its therapeutic efficacy in treating Japanese encephalitis, finding significant antiviral and antiapoptotic effects in vitro. The research highlighted a notable decrease in viral load and increased survival rates in infected mice treated with the compound, emphasizing its potential therapeutic application in viral infections (Ghosh et al., 2008).

Anticancer Activity

The synthesis and evaluation of quinazolinone derivatives have also been directed towards exploring their anticancer activities. A specific study synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and investigated their in vitro antimicrobial and anticancer activities. The results indicated significant antimicrobial activity for some compounds, with one showing notable anticancer activity, albeit lower than standard drugs. This research underscores the potential of quinazolinone derivatives in developing new anticancer therapies (Mehta et al., 2019).

Molecular Docking and Biological Potentials

Research into the structural and biological potentials of quinazolinone derivatives, including molecular docking studies, has provided insights into their interactions with biological targets. One study synthesized new quinazolinone derivatives and assessed their biological activities, including antimicrobial effects. The compounds showed promising results, indicating their potential as antimicrobial agents and the importance of further research into their mechanisms of action and application (Desai et al., 2007).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-16-10-12-17(13-11-16)24-20(27)14-26-19-9-5-4-8-18(19)21(25-22(26)28)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVYFTRIBZNVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide

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